molecular formula C14H11ClO4 B6406668 3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261898-36-5

3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6406668
CAS RN: 1261898-36-5
M. Wt: 278.69 g/mol
InChI Key: LGKVYUGPIFJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid (3C4MHB) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic acid, which is a derivative of benzoic acid. It is a white, crystalline solid with a melting point of 185-187 °C and a molecular weight of 242.6 g/mol. 3C4MHB is soluble in organic solvents, such as ethanol and acetone, and is insoluble in water. It has a variety of uses in scientific research, including in the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, including in biochemical and physiological studies and in laboratory experiments. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-methoxybenzoic acid, which has been studied for its potential anti-inflammatory and antioxidant properties. It has also been used in studies of the effects of certain compounds on the immune system, as well as in studies of the effects of certain compounds on the cardiovascular system. In addition, it has been used to study the effects of certain compounds on the nervous system.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is associated with anti-inflammatory and analgesic effects. It is also believed to act as an antioxidant, which means it can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antioxidant effects. It has also been studied for its potential effects on the immune system, cardiovascular system, and nervous system. In addition, it has been studied for its potential effects on certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. In addition, it is soluble in organic solvents and insoluble in water, which makes it easy to work with in the laboratory.
However, there are also some limitations to using 3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments. It is a relatively unstable compound and is prone to hydrolysis, which can limit its usefulness. In addition, its mechanism of action is not well understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The potential future applications of 3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% include further studies of its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. In addition, further studies of its mechanism of action could lead to a better understanding of its effects on certain enzymes, such as COX-2. Finally, further studies of its potential antioxidant effects could lead to new applications in the medical field.

Synthesis Methods

3-(3-Chloro-4-methoxyphenyl)-5-hydroxybenzoic acid, 95% is synthesized by a two-step reaction involving the reaction of 3-chloro-4-methoxybenzoic acid with hydroxylamine hydrochloride. In the first step, 3-chloro-4-methoxybenzoic acid is reacted with hydroxylamine hydrochloride in an aqueous solution of sodium acetate, yielding a 2-hydroxy-3-chloro-4-methoxybenzoic acid. In the second step, this intermediate compound is reacted with hydroxylamine hydrochloride in an aqueous solution of sodium acetate, yielding 3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzoic acid.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKVYUGPIFJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691046
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-36-5
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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